molecular formula C19H20N4O2S2 B2525742 4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189883-00-8

4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2525742
CAS No.: 1189883-00-8
M. Wt: 400.52
InChI Key: QJPWKGZBWIHVFB-UHFFFAOYSA-N
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Description

4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the thieno-triazolo-pyrimidinone class. Its molecular formula is C₁₉H₂₀N₄OS₂, with a molecular weight of 384.5 g/mol . The structure comprises a fused thieno[2,3-e]triazolo[4,3-a]pyrimidinone core, substituted at the 4-position with a butyl group and at the 1-position with a 3-methoxybenzylthio moiety.

Properties

IUPAC Name

8-butyl-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-3-4-9-22-17(24)16-15(8-10-26-16)23-18(22)20-21-19(23)27-12-13-6-5-7-14(11-13)25-2/h5-8,10-11H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPWKGZBWIHVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound characterized by its unique multi-ring structure. This compound belongs to the class of 1,2,4-triazoles, which have gained attention for their diverse biological activities including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound based on existing research.

Molecular Structure and Properties

The molecular formula of this compound is C16H20N4OS2, with a molecular weight of approximately 400.5 g/mol. The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various functional groups that enhance its biological activity. The presence of the butyl group and methoxybenzyl thioether moiety contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds related to 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In studies involving triazole derivatives, minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL were reported against resistant strains .
  • Antifungal Activity : The compound's structural analogs have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus. In vitro tests indicated significant activity with EC50 values ranging from 7.2 μg/mL to higher concentrations depending on the specific derivative tested .

Antiviral and Anticancer Properties

The thiazole and triazole derivatives have also been investigated for their antiviral activities. Some studies highlight their potential in inhibiting viral replication and modulating immune responses. Additionally:

  • Anticancer Effects : The mercapto-substituted triazoles are noted for their chemopreventive effects in cancer models. They have been shown to induce apoptosis in cancer cell lines through various mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1,2,4-triazole derivatives is crucial for optimizing their biological activities. Modifications on the thieno or triazole moieties can significantly influence their potency and selectivity against specific targets:

Compound ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity leading to enhanced membrane penetration
Substitution on aromatic ringsAltered binding affinity to biological targets
Variation in thioether moietiesChanges in reactivity and interaction with enzymes

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Triazole Derivatives : A study synthesized various triazole derivatives through a two-step reaction involving thiocarbohydrazide and substituted acetophenones. These compounds exhibited promising antibacterial and antifungal activities .
  • Evaluation Against Drug-resistant Strains : Research highlighted the efficacy of certain triazole derivatives against multidrug-resistant bacterial strains, showcasing their potential as new therapeutic agents in combating antibiotic resistance .

Comparison with Similar Compounds

Table 1: Comparison of Thieno-Triazolo-Pyrimidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Findings References
4-butyl-1-((3-methoxybenzyl)thio)thieno[...]-one 4-butyl, 1-(3-methoxybenzylthio) C₁₉H₂₀N₄OS₂ 384.5 High lipophilicity due to butyl and methoxybenzyl groups; potential kinase inhibition inferred from related structures.
1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[...]-one 4-isopropylbenzyl, 1-(3-fluorobenzylthio) C₂₄H₂₁FN₄OS₂ 464.6 Fluorine substitution enhances metabolic stability; isopropyl group increases steric bulk.
4-isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[...]-one 4-isobutyl, 1-(piperazine-linked propyl) C₂₄H₂₉N₇O₂S 487.6 Piperazine moiety improves solubility and CNS penetration.
4-(4-methylphenyl)-1-piperidin-1-ylmethyl-tetrahydro[...]-one Tetrahydrobenzo-thieno core, piperidinylmethyl C₂₃H₂₆N₆OS 434.5 Tetrahydro ring enhances binding to kinase targets; activity comparable to reference standards.

Key Observations:

Substituent Position and Electronic Effects :

  • Electron-withdrawing groups (e.g., 3-F in ) improve metabolic stability and target affinity .
  • Methoxy groups (e.g., 3-MeO in the target compound) may enhance π-π stacking interactions with aromatic residues in enzyme active sites .

The butyl group in the target compound balances lipophilicity and chain flexibility, favoring bioavailability .

Core Modifications: Tetrahydrobenzo-thieno derivatives (e.g., ) exhibit improved solubility and kinase inhibition compared to non-hydrogenated analogues due to reduced planarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thieno-triazolo-pyrimidinone derivatives like 4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazonoyl chlorides with thieno-pyrimidinone precursors. For example, refluxing in dry chloroform with triethylamine as a catalyst facilitates the formation of the triazolo ring . Post-synthesis purification via recrystallization (e.g., ethanol/dioxane) or column chromatography is critical for isolating high-purity products . Structural confirmation requires NMR (¹H/¹³C), LC-MS, and elemental analysis .

Q. How are the core structural features of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving fused-ring systems, while spectroscopic techniques like 2D NMR (COSY, HSQC) confirm regiochemistry and substituent positioning. For example, the thioether linkage at the 1-position can be verified via characteristic ¹H NMR shifts (~δ 3.8–4.2 ppm for SCH₂) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the triazolopyrimidine scaffold's known affinity for ATP-binding pockets . Use cell viability assays (MTT or resazurin) in cancer or microbial models to assess cytotoxicity. Dose-response curves (IC₅₀) should be generated with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can synthetic yields be optimized for analogs with bulky substituents (e.g., 3-methoxybenzylthio groups)?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction homogeneity. Solvent optimization (e.g., DMF for polar intermediates) and catalysts like Pd(OAc)₂ for cross-coupling steps can mitigate steric hindrance . Monitor reaction progress via TLC or inline FTIR to identify side products early .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer : Perform comparative SAR studies by systematically varying substituents (e.g., alkyl chains, aryl groups). For instance, replacing the 4-butyl group with propyl or isobutyl moieties (as in ) may reveal steric or electronic influences on target binding . Use molecular docking to predict binding modes and validate with mutagenesis studies .

Q. How can environmental fate and toxicity be assessed for this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (logP measurements). Ecotoxicity can be evaluated using Daphnia magna or algal growth inhibition assays. Computational tools like EPI Suite predict persistence and partition coefficients .

Q. What advanced techniques elucidate electronic properties influencing reactivity?

  • Methodological Answer : Cyclic voltammetry reveals redox behavior (e.g., thioether oxidation potentials). DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack . Spectroelectrochemical studies correlate electronic transitions with substituent effects .

Q. How are polymorphic forms or solvates characterized for formulation studies?

  • Methodological Answer : Use DSC/TGA to identify thermal transitions and PXRD to distinguish crystalline forms. Solvate formation is screened via slurry experiments in solvents like ethanol or acetonitrile. Pair with Raman spectroscopy to detect lattice vibrations unique to each polymorph .

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